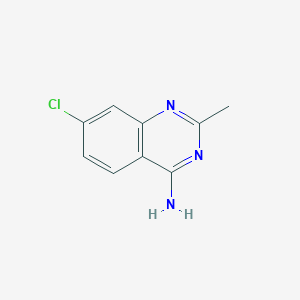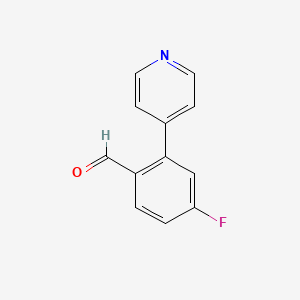
4-Fluoro-2-(pyridin-4-yl)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-2-(pyridin-4-yl)benzaldehyde is an organic compound with the molecular formula C12H8FNO and a molecular weight of 201.2 g/mol . It is a substituted benzaldehyde, where the benzene ring is substituted with a fluorine atom and a pyridine ring. This compound is used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2-(pyridin-4-yl)benzaldehyde typically involves the reaction of 4-fluorobenzaldehyde with pyridine derivatives under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where 4-fluorobenzaldehyde is reacted with a pyridine boronic acid derivative in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve optimized reaction conditions, such as higher temperatures and pressures, to increase yield and efficiency. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2-(pyridin-4-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common nucleophiles for substitution reactions include amines and thiols.
Major Products Formed
Oxidation: 4-Fluoro-2-(pyridin-4-yl)benzoic acid.
Reduction: 4-Fluoro-2-(pyridin-4-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Fluoro-2-(pyridin-4-yl)benzaldehyde has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and as a ligand in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and reduced side effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Fluoro-2-(pyridin-4-yl)benzaldehyde depends on its specific application. In biochemical assays, it may act as a ligand that binds to specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved vary depending on the context of its use. For example, in drug development, it may interact with specific proteins or enzymes to exert its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-(4-Pyridinyl)benzaldehyde: Similar structure but lacks the fluorine atom.
2-Fluoro-4-(pyridin-4-yl)benzaldehyde: Similar structure but with different substitution patterns on the benzene ring.
Uniqueness
4-Fluoro-2-(pyridin-4-yl)benzaldehyde is unique due to the presence of both a fluorine atom and a pyridine ring, which confer distinct chemical and physical properties. The fluorine atom increases the compound’s lipophilicity and metabolic stability, while the pyridine ring enhances its ability to interact with biological targets .
Properties
Molecular Formula |
C12H8FNO |
|---|---|
Molecular Weight |
201.20 g/mol |
IUPAC Name |
4-fluoro-2-pyridin-4-ylbenzaldehyde |
InChI |
InChI=1S/C12H8FNO/c13-11-2-1-10(8-15)12(7-11)9-3-5-14-6-4-9/h1-8H |
InChI Key |
HEGQCMXVBHFDMX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)C2=CC=NC=C2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Chloro-1-cyclopropyl-1H-imidazo[4,5-c]pyridine](/img/structure/B11901097.png)
![4-Methoxy-1H-imidazo[4,5-c]pyridine formate](/img/structure/B11901100.png)

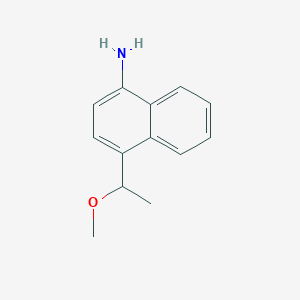
![2-(Pyridin-2-YL)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B11901120.png)
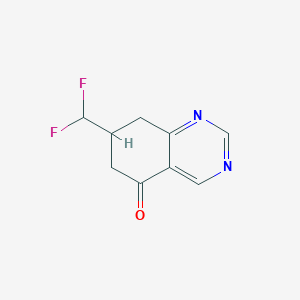
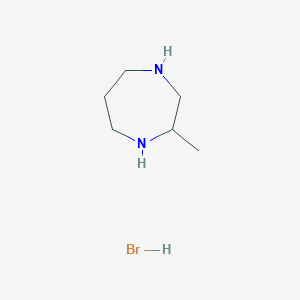
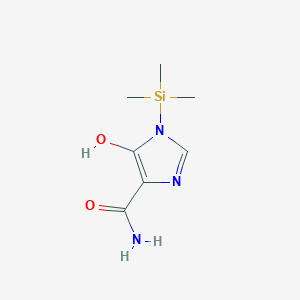
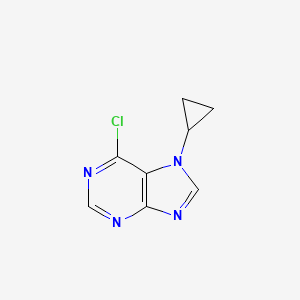
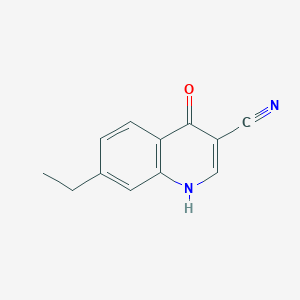

![Spiro[3.5]nonane-1-carboxylicacid, 3-amino-6-methyl-](/img/structure/B11901159.png)
